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molecular formula C17H26N2O3 B8323037 1-[2-(2-Tert-butyl-5-nitro-phenoxy)-ethyl]-piperidine

1-[2-(2-Tert-butyl-5-nitro-phenoxy)-ethyl]-piperidine

Cat. No. B8323037
M. Wt: 306.4 g/mol
InChI Key: LAINKQKCTDRLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642624B2

Procedure details

To 2-tert-butyl-5-nitrophenol (1.01 g) and K2CO3 (1.72 g) was added acetone (35 ml) and H2O (10.5 mL), then 1-(2-chloroethyl)piperidine HCl (1.909 g) and TBAI (153 mg). The mixture was stirred at reflux overnight. Additional K2CO3 (850 mg) and 1-(2-chloroethyl)-piperidine HCl (950 mg) were added and the mixture was heated at reflux for 6 h. The mixture was concentrated in vacuo to an aqueous layer which was acidified with 2N HCl and extracted with EtOAc. The aqueous layer was basified with 6N NaOH and washed with CH2Cl2 (3×). The combined organic layers were washed with brine/1N NaOH and dried over Na2SO4. Washed the EtOAc layer with 2N NaOH/brine and dried over Na2SO4. The crude material was purified by silica gel column chromatography with 15% EtOAc/Hexanes to yield 1-[2-(2-tert-butyl-5-nitro-phenoxy)-ethyl]-piperidine as a light tan solid. (M+1)=307.3.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
solvent
Reaction Step One
Quantity
1.909 g
Type
reactant
Reaction Step Two
Name
Quantity
850 mg
Type
reactant
Reaction Step Three
Quantity
950 mg
Type
reactant
Reaction Step Three
Name
Quantity
153 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[OH:14])([CH3:4])([CH3:3])[CH3:2].C([O-])([O-])=O.[K+].[K+].CC(C)=O.Cl.Cl[CH2:27][CH2:28][N:29]1[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1>CCCC[N+](CCCC)(CCCC)CCCC.[I-].O>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[O:14][CH2:27][CH2:28][N:29]1[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
1.72 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
35 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
10.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.909 g
Type
reactant
Smiles
Cl.ClCCN1CCCCC1
Step Three
Name
Quantity
850 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
950 mg
Type
reactant
Smiles
Cl.ClCCN1CCCCC1
Step Four
Name
Quantity
153 mg
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[I-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to an aqueous layer which
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with CH2Cl2 (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine/1N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
WASH
Type
WASH
Details
Washed the EtOAc layer with 2N NaOH/brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography with 15% EtOAc/Hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(OCCN2CCCCC2)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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